molecular formula C9H16O B6202825 2-methyl-1-(2-methylcyclopropyl)butan-1-one, Mixture of diastereomers CAS No. 1559136-73-0

2-methyl-1-(2-methylcyclopropyl)butan-1-one, Mixture of diastereomers

Cat. No.: B6202825
CAS No.: 1559136-73-0
M. Wt: 140.22 g/mol
InChI Key: CZLZHOIZWUAXFT-UHFFFAOYSA-N
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Description

2-methyl-1-(2-methylcyclopropyl)butan-1-one, a mixture of diastereomers, is an organic compound with the molecular formula C9H16O. This compound is characterized by the presence of a cyclopropyl group attached to a butanone backbone, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2-methylcyclopropyl)butan-1-one typically involves the cyclopropanation of a suitable precursor, such as 2-methyl-1-butanone, using a reagent like diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-1-(2-methylcyclopropyl)butan-1-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as distillation or chromatography, to separate the desired diastereomers from any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2-methylcyclopropyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like halides, amines, or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-methyl-1-(2-methylcyclopropyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1-(2-methylcyclopropyl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-butanone: Lacks the cyclopropyl group, resulting in different reactivity and properties.

    Cyclopropyl ketones: Share the cyclopropyl group but differ in the rest of the molecular structure.

Uniqueness

2-methyl-1-(2-methylcyclopropyl)butan-1-one is unique due to the presence of both a cyclopropyl group and a butanone backbone, which imparts distinct chemical and physical properties

Properties

CAS No.

1559136-73-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-methyl-1-(2-methylcyclopropyl)butan-1-one

InChI

InChI=1S/C9H16O/c1-4-6(2)9(10)8-5-7(8)3/h6-8H,4-5H2,1-3H3

InChI Key

CZLZHOIZWUAXFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1CC1C

Purity

95

Origin of Product

United States

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